molecular formula C10H20BNO4 B8187927 1-Boc-piperidine-3-boronic acid

1-Boc-piperidine-3-boronic acid

Cat. No. B8187927
M. Wt: 229.08 g/mol
InChI Key: GSAYDZRQBQVYNA-UHFFFAOYSA-N
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Description

1-Boc-piperidine-3-boronic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a type of boronic acid, which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of compound 3 (1-BOC-3-piperidines alcohol) in a reaction with pimelinketone, aluminum isopropylate, and methylene dichloride . Another method involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of this compound is complex. It involves a piperidine ring with a boronic acid group and a Boc (tert-butoxycarbonyl) group .


Chemical Reactions Analysis

This compound can undergo several chemical reactions. For example, it can participate in the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It can also undergo catalytic protodeboronation, a process that is not well developed but has been reported in the literature .


Physical And Chemical Properties Analysis

This compound is a white to yellow low melting solid . It is insoluble in water .

Scientific Research Applications

  • Boronic Acid Sensors : Boronic acid compounds, like 1-Boc-piperidine-3-boronic acid, have shown promise in detecting biologically active substances such as carbohydrates, L-dopamine, fluoride, copper ions, mercury ions, and hydrogen peroxide. These sensors are useful in disease prevention, diagnosis, and treatment (Huang et al., 2012).

  • Therapeutic Potential : Studies have indicated that 1-Boc-piperidine derivatives can reduce binge-eating behavior and anxiety in female rats, and exert anxiolytic effects in male rats (Guzmán-Rodríguez et al., 2021).

  • Pharmaceutical Applications : Boronic acid compounds are being explored as potent enzyme inhibitors and boron neutron capture agents for cancer therapy. Their potential as antibody mimics has also attracted interest in pharmaceutical applications (Yang, Gao, & Wang, 2003).

  • Sensing, Biological Labelling, and Therapeutics : These compounds are useful in various sensing applications, biological labelling, protein manipulation, and therapeutics. They hold potential for future applications in these areas (Lacina, Skládal, & James, 2014).

  • Chemical Synthesis : this compound is utilized in chemical synthesis, such as in the Pd-catalyzed C5(sp3)-H arylation of piperidine derivatives, enabling selective derivatization of amino moieties (Van Steijvoort et al., 2016).

  • Material Science Applications : Boronic acid-decorated (co)polymers, derived from compounds like this compound, show potential in sensing, self-regulated drug delivery, and other fields, with applications ranging from glucose sensors to autonomous drug delivery systems (Vancoillie & Hoogenboom, 2016).

  • Biomedical Applications : Boronic acid polymers demonstrate promise in treating various health conditions like HIV, obesity, diabetes, and cancer. Their unique reactivity, solubility, and responsive nature, however, have led to them being underutilized (Cambre & Sumerlin, 2011).

  • Enantioselective Synthesis : Boronic acid catalysis has been used for highly enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals, leading to densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Mechanism of Action

The mechanism of action of 1-Boc-piperidine-3-boronic acid in chemical reactions is complex and depends on the specific reaction. In the Suzuki–Miyaura coupling, the reaction involves the oxidative addition of palladium to form a new Pd–C bond . In the catalytic protodeboronation, a radical approach is utilized .

Safety and Hazards

1-Boc-piperidine-3-boronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it can cause severe skin burns and eye damage. It is also toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of research on 1-Boc-piperidine-3-boronic acid could involve further development of the protodeboronation process , as well as exploration of other potential applications of boronic acids in various sensing applications .

properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BNO4/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)11(14)15/h8,14-15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAYDZRQBQVYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN(C1)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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